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Compound of Interest

Compound Name: 4-Azepanone hydrochloride

Cat. No.: B019539 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Azepanone
hydrochloride (CAS No: 50492-22-3), a key intermediate in pharmaceutical synthesis. The

document is intended for researchers, scientists, and drug development professionals, offering

a comprehensive overview of its structural characterization through Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Structure and Properties
4-Azepanone hydrochloride, with the molecular formula C₆H₁₂ClNO, is the hydrochloride salt

of azepan-4-one. Its structure consists of a seven-membered azepane ring with a ketone

functional group at the 4-position. The hydrochloride salt form enhances the compound's

stability and solubility in aqueous media.

Spectroscopic Data
The following sections present the available ¹H NMR, ¹³C NMR, and FT-IR data for 4-
Azepanone hydrochloride. This data is crucial for the structural elucidation and quality control

of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-Azepanone hydrochloride provides detailed information about the

proton environment within the molecule.
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Table 1: ¹H NMR Spectroscopic Data for 4-Azepanone Hydrochloride

Chemical Shift (δ)
ppm

Multiplicity
Integration
(Number of
Protons)

Assignment

~3.04 multiplet 4H -CH₂-N-CH₂-

~2.59 multiplet 4H -CH₂-C(O)-CH₂-

~1.86 multiplet 1H -NH-

~1.75 multiplet 2H -N-CH₂-CH₂-C(O)-

Note: The assignments are based on typical chemical shifts for similar structures. The data

presented is based on information available from commercial suppliers and may require

experimental verification for precise coupling constants and definitive assignments[1].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms in

the molecule. As of the latest search, specific experimental ¹³C NMR data for 4-Azepanone
hydrochloride was not readily available in public databases. Predicted data based on

computational models can be used as a reference until experimental data is published.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Azepanone Hydrochloride

Predicted Chemical Shift (δ) ppm Assignment

~210 C=O (C4)

~55 -CH₂-N-

~45 -CH₂-C(O)-

~28 -N-CH₂-CH₂-

Note: This data is predicted and should be confirmed by experimental analysis.
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Infrared (IR) Spectroscopy
The FT-IR spectrum of 4-Azepanone hydrochloride highlights the characteristic vibrational

frequencies of its functional groups. While a complete peak list is not consistently published,

the key absorptions are expected in the following regions.

Table 3: Key FT-IR Absorption Bands for 4-Azepanone Hydrochloride

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Strong, Broad
N-H stretch (secondary amine

salt)

~2950-2850 Medium-Strong C-H stretch (aliphatic)

~1715 Strong C=O stretch (ketone)

~1465 Medium C-H bend (methylene)

Note: The presence of a strong, broad band in the high-frequency region is characteristic of the

ammonium salt. The carbonyl stretch is a key diagnostic peak for this molecule.

Experimental Protocols
Standard methodologies are employed to acquire the spectroscopic data for 4-Azepanone
hydrochloride.

NMR Spectroscopy Protocol
A general protocol for obtaining NMR spectra is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Azepanone hydrochloride in a

suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters

include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b019539?utm_src=pdf-body
https://www.benchchem.com/product/b019539?utm_src=pdf-body
https://www.benchchem.com/product/b019539?utm_src=pdf-body
https://www.benchchem.com/product/b019539?utm_src=pdf-body
https://www.benchchem.com/product/b019539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition: Obtain the proton-decoupled ¹³C NMR spectrum. This typically requires

a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy Protocol
FT-IR spectra are typically recorded using the following procedure:

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an

Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the

sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small

amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample holder (for KBr) or the clean ATR crystal is

recorded first and automatically subtracted from the sample spectrum.

Data Analysis: Identify and label the significant absorption peaks.

Logical Workflow for Spectroscopic Analysis
The process of characterizing 4-Azepanone hydrochloride using spectroscopic methods

follows a logical progression to ensure accurate structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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